molecular formula C9H15F2NO3 B3112003 tert-Butyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate CAS No. 1873374-41-4

tert-Butyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B3112003
CAS No.: 1873374-41-4
M. Wt: 223.22
InChI Key: MKRJRMARSARGCB-LURJTMIESA-N
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Description

The tert-butyl group is a functional group in organic chemistry with the formula -C(CH3)3. It’s derived from butane and consists of a central carbon atom bonded to three methyl groups and the rest of the molecule. The tert-butyl group is known for its bulky nature and its effects on the properties of the molecules it’s part of .


Synthesis Analysis

While specific synthesis methods for “tert-Butyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate” are not available, tert-butyl groups are often introduced into molecules through reactions with tert-butyl alcohol or its derivatives .


Molecular Structure Analysis

The tert-butyl group is a type of alkyl group, which means it’s made up of carbon and hydrogen atoms. It’s a branched group, with the central carbon atom bonded to three other carbon atoms.


Chemical Reactions Analysis

The tert-butyl group can influence the reactivity of the molecule it’s part of. For example, it can affect the electronic communication between redox units in certain compounds . It can also be used as a probe for NMR studies of macromolecular complexes .


Physical and Chemical Properties Analysis

The tert-butyl group is known for its steric bulk, which can influence the physical and chemical properties of the molecules it’s part of. For example, it can affect the solubility, boiling point, and reactivity of the molecule .

Scientific Research Applications

Synthesis of Fluoropyrrolidine Derivatives

4-Fluoropyrrolidine derivatives are significant in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors. The double fluorination of N-protected hydroxyproline with tert-butyl compounds, like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, leads to the synthesis of N-protected fluoropyrrolidine-2-carbonyl fluorides. These compounds serve as synthons for creating various intermediates, including fluoropyrrolidine-2-carboxamides and esters, which are vital for medicinal applications due to their high yield and enantiomeric purity. This method significantly reduces the synthetic steps required for preparing fluoropyrrolidine derivatives (Singh & Umemoto, 2011).

Dynamic Kinetic Resolution in Synthesis

The use of tert-butyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate derivatives in dynamic kinetic resolution has been explored to develop stereoselective carbon-carbon bond formations. This approach utilizes chiral auxiliaries to convert diastereomeric mixtures into valuable chiral α-alkyl succinic acid and β-amino acid derivatives, which are key building blocks for synthesizing biologically active compounds. The process demonstrates the unique characteristics of these tert-butyl derivatives as novel chiral auxiliaries, facilitating the synthesis of enantiomerically pure compounds with good yields and selectivity (Kubo et al., 1997).

Safety and Hazards

Safety and hazards would depend on the specific compound. For example, tert-butanol, a compound containing a tert-butyl group, is considered hazardous by the OSHA Hazard Communication Standard. It’s highly flammable and can cause serious eye irritation and harm if swallowed .

Future Directions

The use of tert-butyl groups in chemistry is a topic of ongoing research. They’re used in a variety of applications, from the synthesis of new compounds to the study of macromolecular complexes . Future research may continue to explore these and other uses of the tert-butyl group.

Properties

IUPAC Name

tert-butyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO3/c1-8(2,3)15-7(14)12-4-6(13)9(10,11)5-12/h6,13H,4-5H2,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRJRMARSARGCB-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C(C1)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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